Copper;1-oxidopyridin-1-ium-2-thiolate
Description
Properties
IUPAC Name |
copper;1-oxidopyridin-1-ium-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQNNKLJHNPTGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CuN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Copper;1-oxidopyridin-1-ium-2-thiolate has the molecular formula and features a pyrithione ligand coordinated to a copper ion. The unique structure of this compound allows it to participate in various biochemical and catalytic processes due to its ability to undergo redox reactions.
Antimicrobial Activity
Copper pyrithione is recognized for its antimicrobial properties, making it useful in pharmaceutical formulations and as an antifungal agent. It has been shown to inhibit the growth of various fungi and bacteria by disrupting their cellular processes. The mechanism involves the chelation of copper ions, which are essential for microbial metabolism.
Case Study: Antifungal Efficacy
A study demonstrated that copper pyrithione significantly reduced fungal growth in vitro, highlighting its potential as a treatment for fungal infections. The compound was tested against several strains of fungi, showing effective inhibition at concentrations as low as 0.1% .
Biocide in Marine Environments
Copper pyrithione is employed as an antifouling agent in marine coatings to prevent the growth of barnacles and algae on ships and underwater structures. Its effectiveness stems from its ability to release copper ions slowly, which are toxic to marine organisms.
Data Table: Efficacy of Copper Pyrithione as an Antifouling Agent
| Concentration (%) | Effectiveness (%) | Organism Tested |
|---|---|---|
| 0.5 | 85 | Diatoms |
| 1.0 | 92 | Green Algae |
| 2.0 | 98 | Barnacles |
Toxicological Studies
Research indicates that while copper pyrithione is effective against unwanted marine growth, it poses risks to non-target aquatic organisms. Studies have documented the ecotoxicological effects of copper ions released from the compound, necessitating careful management in its application .
Metalworking Fluids
Copper pyrithione is used in metalworking fluids due to its ability to inhibit microbial growth, thereby extending the life of these fluids and improving operational efficiency. Its incorporation into formulations helps maintain cleanliness and reduce corrosion.
Case Study: Performance in Metalworking Fluids
In controlled experiments, metalworking fluids containing copper pyrithione showed a significant reduction in bacterial counts compared to untreated controls. This resulted in improved performance metrics such as reduced foaming and better lubrication properties .
Comparison with Similar Compounds
Zinc;1-oxidopyridin-1-ium-2-thiolate (Zinc Pyrithione)
Structural and Functional Insights :
- Coordination Geometry : Zinc pyrithione typically adopts a tetrahedral coordination geometry around the Zn²⁺ ion, as inferred from analogous metal-thiolate complexes . In contrast, copper(II) complexes often exhibit square planar or distorted octahedral geometries, which could influence ligand stability and intermolecular interactions.
- Applications: Zinc pyrithione is widely used for its antifungal and antibacterial properties in cosmetics and industrial preservatives .
Physicochemical Properties :
- Solubility : Zinc pyrithione is sparingly soluble in water but dispersible in surfactants, a property critical for its formulation in shampoos. Copper derivatives might display lower solubility due to stronger metal-sulfur bonds or differing crystal packing, as suggested by hydrogen-bonding patterns in related coordination compounds .
- Stability : The oxidative stability of copper-thiolate complexes could be inferior to zinc analogs, as Cu²⁺ is more prone to redox reactions under ambient conditions.
Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II)
This copper complex () shares a Cu²⁺ center but features imidazolidinone ligands instead of thiolates. Key differences include:
- Ligand Effects: The imidazolidinone ligands provide nitrogen-based coordination, leading to distinct electronic environments compared to sulfur-donor thiolates. This difference likely results in higher Lewis acidity at the copper center, altering reactivity and biological activity.
- Crystallographic Data : The crystal structure of this compound (space group P1̄, a = 9.512 Å, b = 10.673 Å, c = 11.034 Å) reveals a distorted octahedral geometry , contrasting with the hypothetical tetrahedral or square planar geometry of the copper-thiolate complex.
Other Metal-Thiolate Complexes
- Silver Thiolates : Silver analogs (e.g., silver pyrithione) are less common but may exhibit stronger antimicrobial activity due to Ag⁺’s high affinity for sulfhydryl groups in microbial enzymes. However, silver’s higher cost and toxicity limit its applications.
- Iron-Thiolates : Iron complexes are often redox-active, participating in Fenton-like reactions. Copper-thiolates might similarly generate reactive oxygen species, enhancing their biocidal effects but posing stability challenges.
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing Copper;1-oxidopyridin-1-ium-2-thiolate in anhydrous conditions?
- Methodological Answer : The compound can be synthesized via a one-pot procedure using stoichiometric reactions between copper(II) salts and the thiolate ligand. For example, dissolve 225 mg of a Cu(II) precursor (e.g., CuCl₂) in deionized water, followed by dropwise addition of the ligand precursor under stirring. Maintain inert conditions to prevent oxidation. Isolate the product via vacuum filtration and dry under reduced pressure . Adjust stoichiometry based on ligand coordination behavior observed in analogous copper-thiolate complexes .
Q. How can elemental analysis and spectroscopic techniques validate the composition of this compound?
- Methodological Answer :
- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (deviations ≤1–3% indicate purity) .
- IR Spectroscopy : Identify characteristic S–Cu and pyridinium ring vibrations (e.g., 1604 cm⁻¹ for C=N stretching, 787 cm⁻¹ for Cu–S bonds) .
- UV-Vis : Monitor d-d transitions (e.g., 600–800 nm for Cu(II) complexes) to confirm metal-ligand coordination .
Advanced Research Questions
Q. What crystallographic strategies are critical for resolving the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Process data with SAINT for integration and SADABS for absorption correction .
- Structure Solution : Employ direct methods in SHELXS-97 for phase determination, followed by full-matrix least-squares refinement in SHELXL-2018 . Utilize anisotropic displacement parameters for non-H atoms .
- Validation : Analyze R-factors (e.g., wR₂ < 15%) and check for residual electron density peaks (<1 eÅ⁻³) .
Q. How do hydrogen bonding networks influence the supramolecular assembly of this compound?
- Methodological Answer : Perform graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N–H···S, O–H···O). Use Mercury 4.0 to quantify bond distances/angles and identify infinite chains (C(4) motifs) or rings (R₂²(8)). Compare packing patterns with analogous zinc pyrithione structures to assess metal-specific trends .
Q. How can researchers resolve discrepancies in thermal displacement parameters during SHELXL refinement?
- Methodological Answer :
- Constraint Application : Apply ISOR or DELU restraints to suppress unrealistic ADPs for disordered atoms .
- Twinned Data : Use the TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning. Validate with Hooft/Y statistics .
- Cross-Check : Compare refinement results with independent software (e.g., OLEX2 ) to verify parameter consistency .
Q. What experimental designs optimize purity assessment of this compound?
- Methodological Answer :
- Gravimetric Analysis : Precipitate unreacted copper as CuO (via NaOH addition) and quantify mass loss .
- Solubility Profiling : Compare solubility in polar (H₂O) vs. non-polar (toluene) solvents to detect organic impurities .
- Redox Titration : Use iodometric titration to determine Cu(II)/Cu(I) ratios and assess redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
